molecular formula C9H12ClFN2 B1405944 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine CAS No. 1504056-40-9

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine

Cat. No.: B1405944
CAS No.: 1504056-40-9
M. Wt: 202.65 g/mol
InChI Key: GQCRFFNWAYRDFO-UHFFFAOYSA-N
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Description

“5-chloro-N,N-diethyl-3-fluoropyridin-2-amine” is a chemical compound with the molecular formula C9H12ClFN2 . It is used in scientific research and has unique properties that make it suitable for various applications, including drug discovery and organic synthesis.


Molecular Structure Analysis

The molecular weight of “this compound” is 202.66 g/mol . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 239.9±40.0 °C, and its predicted density is 1.193±0.06 g/cm3 . The pKa value is predicted to be 3.12±0.50 .

Scientific Research Applications

Chemoselective Functionalization

A key application of compounds related to 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine is in chemoselective functionalization. Stroup, Szklennik, Forster, and Serrano-Wu (2007) describe the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. They detail how catalytic amination conditions afford exclusively the bromide substitution product for secondary amines and primary anilines. This research highlights the compound's utility in selective chemical synthesis (Stroup et al., 2007).

Synthesis of Aminopyridines

The synthesis of aminopyridines is another significant application. Abel et al. (2015) investigated the catalyst-free reactions of 2-fluoropyridine with amines, demonstrating that 2-fluoro-5-halopyridines are more reactive than 2-fluoropyridine alone. This study shows the potential of related fluoropyridines in the synthesis of various chemical structures (Abel et al., 2015).

Synthesis of Herbicides

Johnson, Renga, Galliford, Whiteker, and Giampietro (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method was used to create structures potentially interesting as herbicides, demonstrating the compound's relevance in agricultural chemistry (Johnson et al., 2015).

Transition-metal-free Synthesis

Li, Huang, Liao, Shao, and Chen (2018) developed a method for the synthesis of 2-aminopyridine derivatives through the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This transition-metal-free approach highlights the compound's potential in environmentally friendly chemical synthesis (Li et al., 2018).

Properties

IUPAC Name

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN2/c1-3-13(4-2)9-8(11)5-7(10)6-12-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRFFNWAYRDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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